molecular formula C20H18N6O B293003 2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide

2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide

Cat. No. B293003
M. Wt: 358.4 g/mol
InChI Key: SCLYJSNZFJGHIP-CIAFOILYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its unique structure has attracted the attention of researchers in the field.

Mechanism of Action

The mechanism of action of 2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide is not fully understood. However, studies have shown that it may work by inhibiting specific enzymes or proteins involved in various cellular processes.
Biochemical and Physiological Effects:
2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been shown to have antitumor effects by inducing apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

The advantages of using 2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide in lab experiments include its unique structure and potential applications in various fields of research. However, its limitations include its limited solubility in water and potential toxicity at high concentrations.

Future Directions

There are many potential future directions for research on 2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in various fields of research, including medicine, agriculture, and materials science. Additionally, studies on its potential toxicity and safety profile are needed to determine its suitability for use in various applications.

Synthesis Methods

The synthesis of 2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide involves the condensation reaction between 2-methylimidazo[1,2-a]pyridine-3-carbohydrazide and 4-methyl-1-phenyl-1H-pyrazole-3-carbaldehyde. The reaction is carried out in the presence of a suitable catalyst and under specific reaction conditions to obtain the desired product.

Scientific Research Applications

2-methyl-N'-[(4-methyl-1-phenyl-1H-pyrazol-3-yl)methylene]imidazo[1,2-a]pyridine-3-carbohydrazide has been studied extensively for its potential applications in scientific research. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for use in various fields of research.

properties

Molecular Formula

C20H18N6O

Molecular Weight

358.4 g/mol

IUPAC Name

2-methyl-N-[(E)-(4-methyl-1-phenylpyrazol-3-yl)methylideneamino]imidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C20H18N6O/c1-14-13-26(16-8-4-3-5-9-16)24-17(14)12-21-23-20(27)19-15(2)22-18-10-6-7-11-25(18)19/h3-13H,1-2H3,(H,23,27)/b21-12+

InChI Key

SCLYJSNZFJGHIP-CIAFOILYSA-N

Isomeric SMILES

CC1=CN(N=C1/C=N/NC(=O)C2=C(N=C3N2C=CC=C3)C)C4=CC=CC=C4

SMILES

CC1=CN(N=C1C=NNC(=O)C2=C(N=C3N2C=CC=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CN(N=C1C=NNC(=O)C2=C(N=C3N2C=CC=C3)C)C4=CC=CC=C4

Origin of Product

United States

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